An In-depth Technical Guide to the Mechanism of Action of Mitapivat Hemisulfate in Red Blood Cells
An In-depth Technical Guide to the Mechanism of Action of Mitapivat Hemisulfate in Red Blood Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitapivat (B609056), a first-in-class, oral, allosteric activator of the pyruvate (B1213749) kinase (PK) enzyme, represents a significant advancement in the treatment of hemolytic anemias, particularly Pyruvate Kinase Deficiency (PKD). By directly targeting the underlying enzymatic defect, mitapivat enhances the activity of both wild-type and mutant erythrocyte pyruvate kinase (PKR), leading to a cascade of beneficial metabolic effects within red blood cells (RBCs). This guide provides a comprehensive overview of the molecular mechanism of action of mitapivat, detailing its impact on RBC glycolysis, energetics, and overall cellular health. It includes a summary of key quantitative data from preclinical and clinical studies, detailed experimental methodologies for assessing its effects, and visual representations of the relevant pathways and workflows.
Core Mechanism of Action: Allosteric Activation of Pyruvate Kinase
The primary mechanism of action of mitapivat is the allosteric activation of the red blood cell isoform of pyruvate kinase (PKR).[1][2][3][4] Pyruvate kinase is a critical enzyme in the glycolytic pathway, catalyzing the final step which involves the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concomitant generation of adenosine (B11128) triphosphate (ATP).[5] In red blood cells, which lack mitochondria and are entirely dependent on glycolysis for their energy supply, the function of PKR is paramount for maintaining cellular integrity and survival.
Mitapivat binds to a novel allosteric site on the PKR tetramer, distinct from the binding site of the natural activator, fructose-1,6-bisphosphate (FBP).[5] This binding induces a conformational change in the enzyme, stabilizing it in its active tetrameric state and increasing its affinity for the substrate, phosphoenolpyruvate.[6] A key feature of mitapivat's mechanism is its ability to activate both wild-type and a wide range of mutant PKR enzymes, thereby addressing the genetic heterogeneity of PKD.[2][5]
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Caption: Signaling pathway of mitapivat's mechanism of action in red blood cell glycolysis.
Impact on Red Blood Cell Metabolism and Energetics
The activation of PKR by mitapivat leads to significant and clinically relevant changes in the metabolic profile of red blood cells.
Increased ATP Production
By enhancing the catalytic activity of PKR, mitapivat directly increases the rate of ATP synthesis.[2][5] This restoration of cellular energy levels is crucial for the multiple ATP-dependent processes that maintain RBC integrity, including the function of ion pumps (e.g., Na+/K+-ATPase and Ca2+-ATPase) that regulate osmotic balance and cell volume, and the maintenance of membrane phospholipid asymmetry.[7] In clinical studies, treatment with mitapivat has been shown to lead to a dose-dependent increase in intra-erythrocytic ATP levels.[7][8]
Decreased 2,3-Diphosphoglycerate (2,3-DPG) Levels
The increased flux through the lower part of the glycolytic pathway, driven by PKR activation, leads to a reduction in the levels of upstream metabolites, most notably 2,3-diphosphoglycerate (2,3-DPG).[2][5][8] 2,3-DPG is a potent allosteric effector of hemoglobin, reducing its oxygen affinity. In hemolytic anemias such as PKD and sickle cell disease (SCD), elevated 2,3-DPG levels contribute to increased oxygen release from hemoglobin, which in the case of SCD, can promote hemoglobin S (HbS) polymerization and sickling.[8][9] By lowering 2,3-DPG levels, mitapivat increases hemoglobin's oxygen affinity, which is a key therapeutic goal in SCD.[9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of mitapivat.
Table 1: In Vitro and Ex Vivo Effects of Mitapivat on Red Blood Cells
| Parameter | Cell Type | Mitapivat Concentration | Fold Increase (vs. control) | Reference |
| PKR Activity | Recombinant wild-type and mutant PKR | Not specified | ~2- to 6-fold | [5] |
| PKR Activity | RBCs from PKD patients | Not specified | Mean: 1.8-fold (Range: 1.2-3.4) | [7][10] |
| ATP Levels | RBCs from PKD patients | Not specified | Mean: 1.5-fold (Range: 1.0-2.2) | [7][10] |
| ATP Levels | RBCs from healthy volunteers | Doses > 60 mg every 12h | Up to 60% increase from baseline | [5] |
| 2,3-DPG Levels | RBCs from healthy volunteers | Doses > 60 mg every 12h | Up to 47% decrease from baseline | [5] |
Table 2: Clinical Efficacy of Mitapivat in Pyruvate Kinase Deficiency (ACTIVATE and ACTIVATE-T Trials)
| Parameter | Patient Population | Mitapivat Dose | Outcome | Reference |
| Hemoglobin Response (≥1.5 g/dL increase) | Non-regularly transfused adults | 5 mg, 20 mg, or 50 mg BID | 40% of patients responded (vs. 0% in placebo) | [11] |
| Transfusion Burden Reduction (≥33%) | Regularly transfused adults | 5 mg, 20 mg, or 50 mg BID | 37% of patients responded | [6][9] |
| Markers of Hemolysis (indirect bilirubin, LDH, haptoglobin) | Non-regularly transfused adults | 5 mg, 20 mg, or 50 mg BID | Significant improvement vs. placebo | [11] |
Table 3: Clinical Efficacy of Mitapivat in Sickle Cell Disease (Phase 2 RISE UP Trial)
| Parameter | Patient Population | Mitapivat Dose | Outcome | Reference |
| Hemoglobin Response (≥1.0 g/dL increase) | Adults with SCD | 50 mg BID | 46.2% of patients responded (vs. 3.7% in placebo) | [12] |
| Hemoglobin Response (≥1.0 g/dL increase) | Adults with SCD | 100 mg BID | 50.0% of patients responded (vs. 3.7% in placebo) | [12] |
Experimental Protocols
Measurement of Pyruvate Kinase Activity
A coupled enzyme assay is commonly employed to determine PKR activity.
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Caption: Experimental workflow for measuring pyruvate kinase activity.
Methodology:
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Preparation of Red Blood Cell Lysate: Whole blood is centrifuged to pellet the RBCs, which are then washed with a buffered saline solution. The washed RBCs are lysed by hypotonic shock or freeze-thaw cycles to release the intracellular contents, including PKR.
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Assay Principle: The activity of PKR is measured by monitoring the rate of pyruvate production. This is coupled to the lactate dehydrogenase (LDH) reaction, where pyruvate is reduced to lactate with the concomitant oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.[13]
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Reaction Mixture: The reaction mixture typically contains phosphoenolpyruvate (PEP), adenosine diphosphate (B83284) (ADP), NADH, and an excess of LDH in a suitable buffer.
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Assay Procedure: The RBC lysate is pre-incubated with varying concentrations of mitapivat or a vehicle control. The reaction is initiated by the addition of the reaction mixture, and the change in absorbance at 340 nm is recorded over time.
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Data Analysis: The rate of NADH oxidation is directly proportional to the PKR activity. The results are often expressed as units of activity per gram of hemoglobin or as a fold-activation compared to the vehicle control.
Quantification of ATP and 2,3-DPG
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of intracellular metabolites like ATP and 2,3-DPG.[8][14]
Methodology:
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Sample Preparation: A small aliquot of whole blood is rapidly quenched and extracted to prevent enzymatic degradation of metabolites. This is typically achieved by mixing the blood with a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate proteins.[14]
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Internal Standards: Stable isotope-labeled internal standards for ATP (e.g., ¹³C₁₀,¹⁵N₅-ATP) and 2,3-DPG are added to the samples to correct for variations in sample processing and instrument response.[14]
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LC-MS/MS Analysis: The extracted metabolites are separated using liquid chromatography, often employing a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column. The separated metabolites are then introduced into a tandem mass spectrometer for detection and quantification. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of ATP and 2,3-DPG, ensuring high selectivity and sensitivity.
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Data Analysis: The concentration of each metabolite is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the analytes.
Conclusion
Mitapivat hemisulfate represents a targeted therapeutic approach that addresses the fundamental metabolic defect in red blood cells of patients with certain hemolytic anemias. Its allosteric activation of pyruvate kinase restores glycolytic flux, leading to increased ATP production and decreased 2,3-DPG levels. These metabolic changes result in improved red blood cell health, reduced hemolysis, and amelioration of anemia. The quantitative data from preclinical and clinical studies provide strong evidence for the efficacy of this mechanism of action. The detailed experimental protocols outlined in this guide serve as a resource for researchers and drug development professionals working to further understand and build upon this innovative therapeutic strategy.
References
- 1. Mechanism of Action | PYRUKYND® (mitapivat) tablets [pyrukynd.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of mitapivat and its potential in the treatment of SCD | VJHemOnc [vjhemonc.com]
- 4. google.com [google.com]
- 5. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitapivat in adult patients with pyruvate kinase deficiency receiving regular transfusions (ACTIVATE-T): a multicentre, open-label, single-arm, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AG-348 (Mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and ATP levels over a broad range of PKLR genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Mitapivat Trial Results in Adults with Pyruvate Kinase Deficiency Requiring Transfusions - Transfusion News [transfusionnews.com]
- 10. AG-348 (mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. physiciansweekly.com [physiciansweekly.com]
- 12. Paper: A Phase 2/3, Double-Blind, Randomized, Placebo-Controlled, Multicenter Study of Mitapivat in Patients with Sickle Cell Disease: RISE UP Phase 2 Results [ash.confex.com]
- 13. Functional and multi-omics signatures of mitapivat efficacy upon activation of pyruvate kinase in red blood cells from patients with sickle cell disease | Haematologica [haematologica.org]
- 14. The pyruvate kinase activator mitapivat reduces hemolysis and improves anemia in a β-thalassemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
